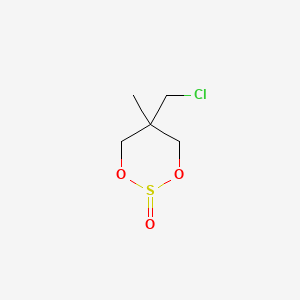
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dioxathian ring, which is a six-membered ring containing two oxygen atoms and one sulfur atom. The presence of a chloromethyl group and a methyl group on the ring adds to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method leverages the reactivity of HMF, a biomass-derived platform molecule, to introduce the chloromethyl group. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve continuous flow processing, which offers advantages such as improved reaction efficiency, scalability, and better control over reaction conditions . This approach is particularly useful for producing large quantities of the compound with consistent quality.
Chemical Reactions Analysis
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure for further applications.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to convert it into other functional groups.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases, and catalysts such as zinc chloride. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s utility in different applications.
Scientific Research Applications
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly those with complex ring structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one involves its reactivity with various molecular targets. The chloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and its utility in chemical synthesis .
Comparison with Similar Compounds
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one can be compared with other similar compounds, such as:
5-(Chloromethyl)furfural (CMF): Both compounds feature a chloromethyl group, but CMF has a furan ring instead of a dioxathian ring.
5-(Bromomethyl)furfural (BMF): Similar to CMF, BMF has a bromomethyl group instead of a chloromethyl group, which affects its reactivity and applications.
5-(Hydroxymethyl)furfural (HMF): HMF is a precursor to this compound and lacks the chloromethyl group, making it less reactive but still valuable as a platform molecule.
The uniqueness of this compound lies in its dioxathian ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
82925-86-8 |
|---|---|
Molecular Formula |
C5H9ClO3S |
Molecular Weight |
184.64 g/mol |
IUPAC Name |
5-(chloromethyl)-5-methyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C5H9ClO3S/c1-5(2-6)3-8-10(7)9-4-5/h2-4H2,1H3 |
InChI Key |
QXZIBMDZWZBAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COS(=O)OC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


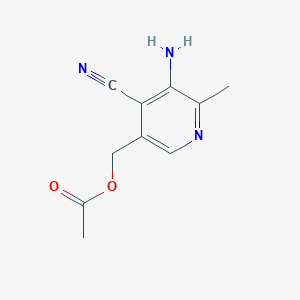
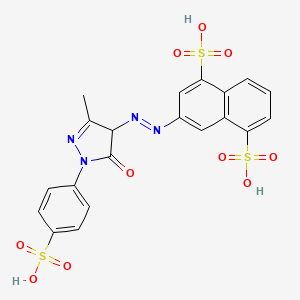
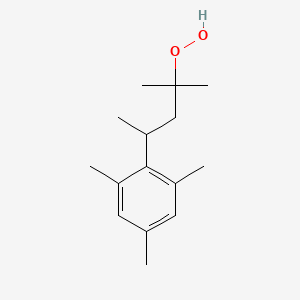
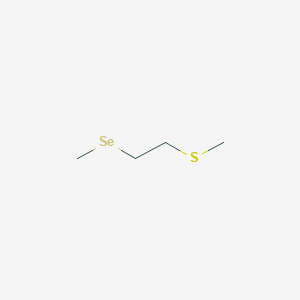
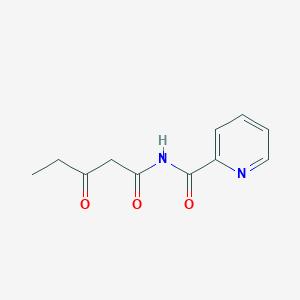
silane](/img/structure/B14416372.png)
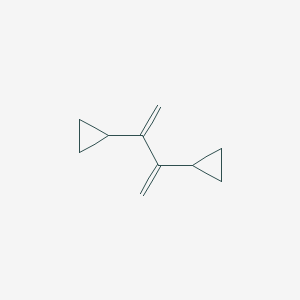
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
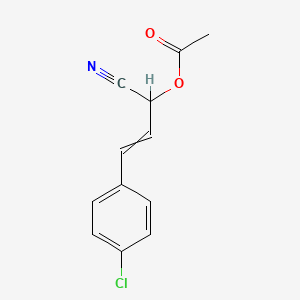

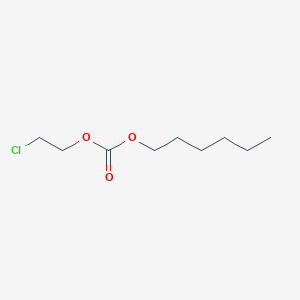
![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
